methyl 2-[2-(3-methoxyphenyl)quinoline-4-amido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(3-methoxyphenyl)quinoline-4-amido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactionsThe cyclopenta[b]thiophene moiety is then synthesized and coupled with the quinoline derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of methyl 2-[2-(3-methoxyphenyl)quinoline-4-amido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine share the thiophene moiety and exhibit similar pharmacological properties.
Quinoline Derivatives: Compounds such as quinine and ciprofloxacin contain the quinoline structure and are known for their antimicrobial activities.
Uniqueness
Methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combined quinoline and thiophene moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses .
Properties
Molecular Formula |
C26H22N2O4S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H22N2O4S/c1-31-16-8-5-7-15(13-16)21-14-19(17-9-3-4-11-20(17)27-21)24(29)28-25-23(26(30)32-2)18-10-6-12-22(18)33-25/h3-5,7-9,11,13-14H,6,10,12H2,1-2H3,(H,28,29) |
InChI Key |
MKQHPHBLESKRMY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC |
Origin of Product |
United States |
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